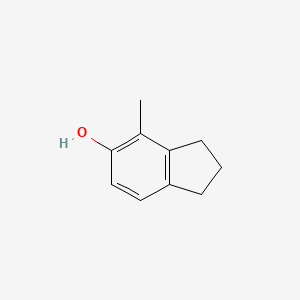
4-Methylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylindan-5-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan, featuring a hydroxyl group at the 5-position and a methyl group at the 4-position of the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylindan-5-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of indan with methylating agents, followed by hydroxylation at the 5-position. The reaction conditions often involve the use of catalysts such as aluminum chloride or sulfuric acid to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure and high-temperature conditions can enhance the efficiency of the cyclization and hydroxylation processes. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: 4-Methylindan-5-one.
Reduction: 4-Methylindan.
Substitution: 4-Bromoindan-5-ol.
Scientific Research Applications
4-Methylindan-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for neuroprotective and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Methylindan-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyl group to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
- 5-Methylindan-4-ol
- 4-Methylindan-6-ol
- 4-Methylindan-7-ol
Comparison: 4-Methylindan-5-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to 5-Methylindan-4-ol, it exhibits different oxidation and reduction behaviors due to the positional isomerism. The presence of the hydroxyl group at the 5-position also imparts distinct physicochemical properties, such as solubility and boiling point, compared to its isomers.
Properties
CAS No. |
20294-38-6 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O/c1-7-9-4-2-3-8(9)5-6-10(7)11/h5-6,11H,2-4H2,1H3 |
InChI Key |
BVKUYBCYSJOQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















